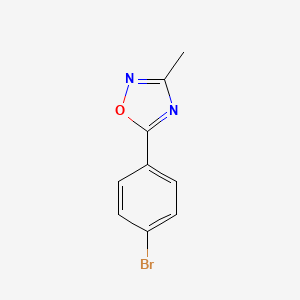
4-Amino-3-bromobenzonitrile
Overview
Description
Synthesis Analysis
Synthesis of 4-Amino-3-bromobenzonitrile and related compounds often involves palladium-catalyzed arylation or coupling reactions. For instance, a general two-step synthesis of substituted 3-aminoindazoles from 2-bromobenzonitriles has been described, involving palladium-catalyzed arylation followed by an acidic deprotection/cyclization sequence (Lefebvre et al., 2010). Similarly, a CuBr-catalyzed coupling/condensation cascade process has been used for assembling substituted 3-aminoindazoles from 2-bromobenzonitrile (Xu et al., 2013).
Molecular Structure Analysis
The molecular structure of this compound and its analogs has been a subject of interest, particularly in relation to their crystal packing and hydrogen bonding patterns. For instance, the structure and crystal packing of 4-aminobenzonitriles have been extensively studied, revealing interesting aspects of their intermolecular interactions (Heine et al., 1994).
Chemical Reactions and Properties
This compound participates in various chemical reactions, owing to its reactive amino and bromo groups. These reactions include aminocyanation by the addition of N-CN bonds to arynes, leading to the chemoselective synthesis of 1,2-bifunctional aminobenzonitriles, which are pivotal for synthesizing diverse important compounds (Rao & Zeng, 2014).
Physical Properties Analysis
The physical properties of this compound, such as solubility, melting point, and crystalline structure, are crucial for its application in various fields. These properties are often determined by its molecular structure and intermolecular forces. The reversible thermosalience of 4-aminobenzonitrile, for instance, highlights interesting phase change behavior useful in material science applications (Alimi et al., 2018).
Scientific Research Applications
Antibacterial Activity
4-Amino-3-bromobenzonitrile has been used in the synthesis of Ag(I) complexes, which have shown significant antibacterial activity. These complexes have been tested against bacteria like Bacillus subtilis, Staphylococcus aureus, and Escherichia coli, indicating their potential as antibacterial agents (Qian, Yuan, Zhang, & Fang, 2016).
Cancer Research
A family of iron(II)-cyclopentadienyl compounds, including 4-aminobenzonitrile derivatives, has been synthesized and tested for cytotoxicity against breast and colorectal cancer cell lines. These compounds have shown activity in low micromolar ranges, indicating their potential in cancer research (Pilon et al., 2020).
Chemical Synthesis
This compound has been utilized in various chemical synthesis processes. For example, it has been used in the synthesis of substituted 3-aminoindazoles, indicating its versatility as a precursor for complex organic molecules (Xu et al., 2013).
Spectrofluorometric Characterization
This compound has been used in the synthesis of heterocyclic compounds with notable spectrofluorometric properties. These properties make it useful in studies involving solvatochromic behaviors and potential applications in probing and quenching studies (Khan, 2017).
Crystallography
This compound has been crystallized and studied for its plastic bending properties. This research contributes to the understanding of the mechanical properties of small organic molecules (Alimi et al., 2018).
Safety and Hazards
properties
IUPAC Name |
4-amino-3-bromobenzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrN2/c8-6-3-5(4-9)1-2-7(6)10/h1-3H,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POESQIHWIIWNJL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C#N)Br)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10363931 | |
| Record name | 4-Amino-3-bromobenzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10363931 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
50397-74-5 | |
| Record name | 4-Amino-3-bromobenzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10363931 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Amino-3-bromobenzonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does the structure of 4-Amino-3-bromobenzonitrile contribute to its coordination with silver(I) and the formation of the complex?
A: this compound (L3 in the paper) acts as a ligand, donating electrons to the silver(I) ion to form a coordinate covalent bond. The nitrogen atoms in both the amino (-NH2) and cyano (-CN) groups possess lone pairs of electrons. These electron pairs can interact with the vacant orbitals of the silver(I) ion, leading to the formation of a coordination complex. In the specific case of complex 3 described in the paper, each silver(I) ion is four-coordinate, bonding with three molecules of L3 []. The bromine substituent, while not directly involved in the coordination, can influence the electronic properties of the ligand and thus indirectly affect the stability and geometry of the complex.
Q2: Does the research paper provide any insights into the antibacterial activity of the silver(I) complex containing this compound compared to other similar complexes?
A: While the paper does not directly compare the antibacterial activity of the complex containing this compound (, 3) with other synthesized complexes, it highlights that the complex with 4-amino-3-chlorobenzonitrile (2) exhibited the most potent antibacterial activity among the tested compounds, even rivaling chloramphenicol []. This suggests that the halogen substituent on the benzene ring might play a role in the overall antibacterial efficacy of the silver(I) complexes. Further research is needed to elucidate the structure-activity relationship and determine the specific contribution of each substituent.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-amino-N-phenyl-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B1270660.png)



![N-[(2-bromo-5-ethoxy-4-propan-2-yloxyphenyl)methylidene]hydroxylamine](/img/structure/B1270672.png)



![[2,2'-Bipyridin]-4-amine](/img/structure/B1270683.png)

